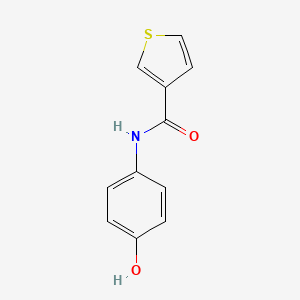

N-(4-hydroxyphenyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-hydroxyphenyl)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c13-10-3-1-9(2-4-10)12-11(14)8-5-6-15-7-8/h1-7,13H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAKSUABEFMICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CSC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-hydroxyphenyl)thiophene-3-carboxamide is a compound of increasing interest due to its diverse biological activities, particularly in the fields of anticancer and antioxidant research. This article delves into the compound's biological activity, supported by relevant case studies, data tables, and research findings.

Chemical Structure and Properties

This compound features a thiophene ring attached to a carboxamide group and a 4-hydroxyphenyl moiety. This structure is believed to contribute to its biological efficacy, particularly in terms of antioxidant and anticancer properties.

Antioxidant Activity

Several studies have demonstrated the antioxidant potential of compounds related to this compound. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibited significant DPPH radical scavenging activity. The antioxidant capacity was measured against standard antioxidants like ascorbic acid, revealing that certain derivatives had enhanced activity.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| This compound | 62.5% | 1.26 times higher |

| Ascorbic Acid | 50% | Reference |

This table illustrates that this compound and its derivatives can effectively scavenge free radicals, which is critical for reducing oxidative stress in biological systems.

Anticancer Activity

The anticancer properties of this compound have been investigated using various cancer cell lines. In vitro studies showed that this compound could significantly reduce cell viability in several cancer types, including non-small cell lung cancer (A549 cells).

Case Study: Cytotoxicity Against A549 Cells

In a comparative study, the cytotoxicity of this compound was evaluated alongside standard chemotherapeutics like doxorubicin and cisplatin. The results indicated that this compound reduced A549 cell viability by approximately 50%, suggesting its potential as a therapeutic agent.

Table 2: Cytotoxicity Results Against A549 Cells

| Treatment | Cell Viability (%) | Comparison to Control (%) |

|---|---|---|

| This compound | 50% | -50% |

| Doxorubicin | 40% | -60% |

| Cisplatin | 30% | -70% |

The mechanism by which this compound exerts its biological effects appears to involve the modulation of oxidative stress pathways and the induction of apoptosis in cancer cells. The presence of the hydroxyl group on the phenyl ring enhances its electron-donating capacity, which may contribute to its ability to neutralize reactive oxygen species (ROS).

Comparison with Similar Compounds

Physical and Chemical Properties

Key physical properties of selected analogs are summarized below:

- Melting Points: Higher melting points (>300°C) are observed in compounds with bulky substituents (e.g., hydrazinocarbonyl in Compound 15) due to increased crystallinity .

- Yield: Substitution with electron-withdrawing groups (e.g., cyano in Compound 11) moderately reduces yields compared to simpler analogs .

Metabolic and Pharmacokinetic Considerations

The 4-hydroxyphenyl group is critical in drug metabolism. For instance, N-(4-hydroxyphenyl)acetamide, a metabolite of bucetin, undergoes glucuronidation for excretion, suggesting similar pathways for the target compound . Chlorophenyl or fluorophenyl analogs may exhibit prolonged half-lives due to reduced phase I metabolism .

Preparation Methods

Direct Synthesis via Thiophene Derivative Functionalization

The most straightforward approach involves synthesizing the thiophene-3-carboxamide core first, followed by introducing the 4-hydroxyphenyl group through amide coupling. This method is supported by procedures outlined in recent literature focusing on thiophene derivatives with hydroxyl functionalities.

Preparation of Thiophene-3-carboxylic Acid Derivatives:

Starting from thiophene or substituted thiophenes, oxidation or functionalization introduces the carboxylic acid group at the 3-position. For example, oxidation of thiophene derivatives with reagents like potassium permanganate or via directed lithiation followed by carboxylation.Amide Formation with 4-Aminophenol:

The carboxylic acid is activated using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated acid then reacts with 4-aminophenol to form the desired amide linkage.

Thiophene derivative + Carboxylation → Thiophene-3-carboxylic acid

Thiophene-3-carboxylic acid + 4-aminophenol + coupling agent → N-(4-hydroxyphenyl)thiophene-3-carboxamide

- The hydroxyl group on the phenyl ring remains unprotected during coupling, but protection can be employed if necessary to prevent side reactions.

- This method is suitable for small-scale synthesis and can be optimized for industrial production.

Multi-step Synthesis via Thiophene-3-carboxylic Acid Derivatives

A more elaborate route involves synthesizing the compound through intermediate derivatives, such as hydroxyl-protected thiophene compounds, followed by deprotection and amide formation.

Synthesis of Hydroxythiophene Intermediates:

Using methods like oxidative cyclization of suitable precursors or substitution reactions on thiophene rings to introduce hydroxyl groups at specific positions.Protection of Hydroxyl Groups:

Hydroxyl groups are protected as methyl, benzyl, or silyl ethers to prevent undesired reactions during subsequent steps.Functionalization at the 3-Position:

Introduction of carboxylic acid groups via oxidation or carboxylation reactions, often employing reagents such as potassium permanganate or carbon dioxide under pressure.Deprotection and Amide Coupling:

Removal of protecting groups followed by coupling with 4-aminophenol using standard peptide coupling reagents.

- In one approach, oxidation of 4-mercaptophenol derivatives with oxidants like sodium hypochlorite yields hydroxylated thiophene derivatives, which are then converted into carboxylic acids and coupled to phenolic amines.

Synthesis via Azo Coupling and Cyclization

An alternative involves azo coupling reactions to build the thiophene core with phenolic functionalities, followed by cyclization to form the carboxamide.

Azo Coupling:

Diazotization of aniline derivatives followed by coupling with thiophene derivatives bearing reactive sites.Cyclization and Oxidation:

The azo-linked intermediates undergo cyclization and oxidation to generate the thiophene-3-carboxamide structure with a 4-hydroxyphenyl group.

- Azo compounds derived from 4-aminophenol and thiophene derivatives have been cyclized under oxidative conditions to yield the target compound.

Summary of Preparation Methods with Data Table

| Method | Starting Materials | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Coupling | Thiophene-3-carboxylic acid + 4-aminophenol | Carbodiimide-mediated amide formation | Simple, scalable | Requires pure intermediates |

| Multi-step Functionalization | Thiophene derivatives + hydroxyl protection, oxidation | Oxidation, protection/deprotection, coupling | High regioselectivity | Longer synthesis time |

| Azo Coupling & Cyclization | Diazotization + azo coupling + cyclization | Azo formation, oxidative cyclization | Good for aromatic substitution | Less straightforward, multi-step |

| Data Point | Observation | Source |

|---|---|---|

| Melting point | 203-204°C for a related compound | |

| Yield | 82.4% for oxidation step | |

| Spectroscopic confirmation | NMR, IR, UV–Vis data consistent with structure |

Research Findings and Industrial Applicability

Efficiency & Safety:

The process described in patent literature emphasizes industrial applicability, with reactions optimized for safety and efficiency, such as oxidation using sodium hypochlorite under controlled conditions.Reaction Conditions:

Typically, reactions are performed in solvents like methanol-water, ethanol-water, or acetonitrile-water mixtures at reflux temperatures, with reaction times ranging from several minutes to hours.Environmental Considerations: Use of aqueous oxidants and mild reaction conditions aligns with green chemistry principles, making the processes suitable for large-scale synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-hydroxyphenyl)thiophene-3-carboxamide, and how can reaction conditions be optimized for purity?

- Methodological Answer : Synthesis typically involves coupling a thiophene-3-carboxylic acid derivative with 4-aminophenol under amide-forming conditions. Key steps include:

- Activation of the carboxylic acid using coupling agents like EDCl/HOBt.

- Solvent selection (e.g., DMF or dichloromethane) to enhance solubility and reaction efficiency.

- Temperature control (20–25°C) to minimize side reactions.

- Purification via column chromatography or recrystallization to achieve >95% purity.

- Progress monitoring using TLC and NMR spectroscopy .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To confirm the presence of the thiophene ring (δ 7.2–7.8 ppm for aromatic protons) and the hydroxyphenyl group (δ 6.7–7.1 ppm).

- FT-IR : Verify the carboxamide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks matching the exact mass (e.g., [M+H]+ at m/z 248.06).

- X-ray crystallography (if crystalline): Resolve bond angles and confirm stereochemistry .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : Initial screens should include:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values.

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., COX-2 for anti-inflammatory potential).

- Dose-response curves to establish potency thresholds .

Advanced Research Questions

Q. How do substituent modifications on the thiophene or hydroxyphenyl moieties affect biological activity?

- Methodological Answer : Systematic SAR studies can be conducted by:

- Introducing electron-withdrawing/donating groups (e.g., Cl, OCH₃) at the thiophene 2-position or phenyl para-position.

- Comparing IC50 values across analogs to identify critical pharmacophores.

- Molecular docking : Map interactions with target proteins (e.g., EGFR, tubulin) using software like AutoDock Vina.

- Free-Wilson analysis : Quantify substituent contributions to activity .

Q. What analytical strategies resolve contradictions in reported metabolic pathways of thiophene carboxamides?

- Methodological Answer : Address discrepancies via:

- Isotopic labeling (e.g., 14C at the carboxamide) to track metabolites in in vitro hepatocyte models.

- LC-MS/MS : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation).

- Comparative studies : Cross-validate findings using human vs. animal microsomes to account for species-specific metabolism.

- Revisiting spectral data : Ensure NMR/MS peaks are not misassigned (e.g., avoid confusion between O-de-ethylation and keto conversion artifacts) .

Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be mitigated for this compound?

- Methodological Answer : Optimize ADME properties through:

- Prodrug design : Esterify the hydroxyphenyl group to enhance membrane permeability.

- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release.

- CYP450 inhibition assays : Identify metabolic liabilities (e.g., CYP3A4-mediated clearance).

- Pharmacokinetic modeling : Use tools like GastroPlus to simulate absorption/distribution .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data with high variability?

- Methodological Answer :

- Non-linear regression (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC50.

- Grubbs’ test to identify and remove outliers.

- ANOVA with post-hoc Tukey tests for multi-group comparisons.

- Replicate experiments (n ≥ 3) to ensure reproducibility .

Q. How should researchers address conflicting results in enzyme inhibition assays (e.g., COX-2 vs. COX-1 selectivity)?

- Methodological Answer :

- Orthogonal assays : Validate using fluorescence polarization (COX-2) and radiometric assays (COX-1).

- Crystallography : Resolve enzyme-ligand structures to confirm binding modes.

- Buffer optimization : Adjust pH/ionic strength to mimic physiological conditions.

- Control compounds : Include celecoxib (COX-2 selective) and aspirin (non-selective) as benchmarks .

Critical Considerations

- Ethical compliance : Adhere to biosafety protocols (e.g., NIH Guidelines) for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.